
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
Overview
Description
The compound “5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chlorine atom, and a methylating agent to introduce the methyl group. The dimethylamino group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a pyrimidine ring as its core structure, with a chlorine atom attached at the 5-position, a dimethylamino group at the 6-position, and a methyl group at the 2-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The chlorine atom might be replaced by other groups through nucleophilic substitution reactions. The amino group could potentially be acylated or alkylated. The pyrimidine ring itself could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents. The presence of the polar dimethylamino group might also confer some degree of water solubility .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Betainic Compounds : 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is involved in the synthesis of pyrimidine-heteroarenium salts and pyridinium-pyrimidinolates, which are model compounds for betainic guanines significant in RNA. These compounds exhibit homo-intermolecular dimer formation capabilities, as demonstrated by ESIMS (SchmidtAndreas & KindermannMarkus Karl, 2001).
- Formation of Pyrimidinaminides : The substance is also integral in the formation of stable betainic pyrimidinaminides. These compounds are formed through nucleophilic substitution and are influenced by the substitution pattern or reaction conditions (A. Schmidt, 2002).
Photochemical Properties
- Photo-dimerization : In a study on the photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in an aqueous solution, it was discovered that the compound forms isomeric photo-dimers. These dimers revert to their original form when heated or on further photolysis, a process that's affected by concentration and temperature (D. Sen & C. Wells, 1981).
Chemical Reactions and Synthesis
- Synthesis of Pyrrolino Pyrimidinone : The compound is used in synthesizing 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, demonstrating its utility in creating structurally complex molecules (R. Vaid et al., 2012).
- Formation of Pyrimidinium Salts : 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol contributes to the formation of pyrimidinium salts and subsequent conversion into oxopyrimidines, showcasing its role in complex chemical transformations (D. Brown & T. Teitei, 1965).
Complex Formation and Characterization
- Metal Ion Complex Formation : The compound is noted for its ability to form complexes with various metal ions like Cu(II), Cd(II), Mn(II), Co(II), and Hg(II), which bond through the carbonyl group at C(4). This is significant in understanding the chemical behavior of pyrimidine bases in different environments (S. Dixon & C. Wells, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



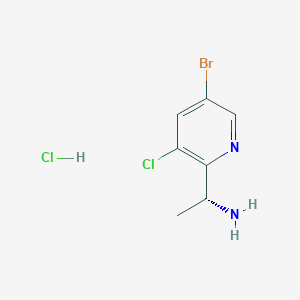
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)
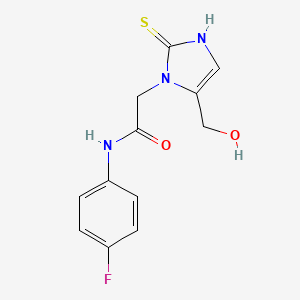
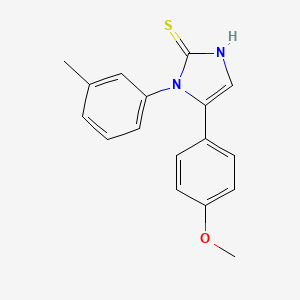
![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)
![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)
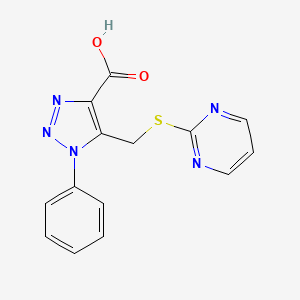
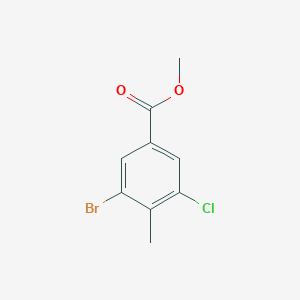
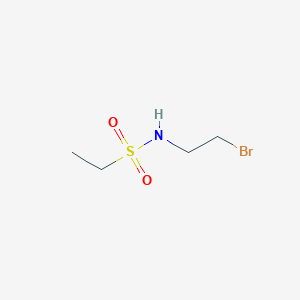
![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)
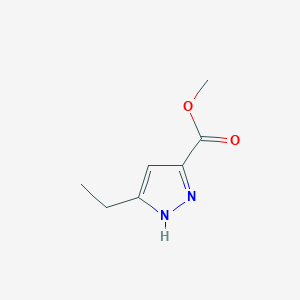
![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)